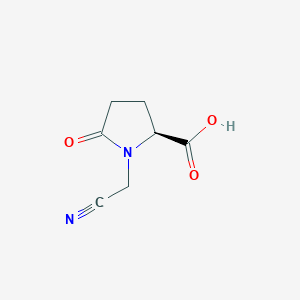

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a cyanomethyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

Cyanomethylation: Introduction of the cyanomethyl group can be achieved through nucleophilic substitution reactions using cyanomethyl reagents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Cyanide ions, amines.

Major Products

Oxidation Products: Compounds with additional oxo or hydroxyl groups.

Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

Substitution Products: Compounds with different substituents replacing the cyanomethyl group.

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves several methods that focus on creating derivatives with enhanced biological activities. Recent patents have described methods for preparing pyrrolidine derivatives, emphasizing the need for efficient synthesis techniques that yield high purity and structural integrity .

Key Synthesis Techniques:

- Catalytic Hydrogenation : This method allows for the reduction of double bonds in pyrrolidine derivatives, resulting in compounds with specific configurations that are crucial for biological activity .

- Castagnoli–Cushman Reaction : This reaction has been utilized to synthesize imines that can be further transformed into various derivatives, including those with potential therapeutic applications .

Biological Activities

Research indicates that this compound and its derivatives exhibit promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have shown that certain derivatives of this compound demonstrate significant antimicrobial properties against resistant strains of bacteria. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens, showing effective inhibition .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 16 µg/mL |

| Compound B | Vancomycin-intermediate S. aureus | 32 µg/mL |

| Compound C | Multidrug-resistant C. auris | 16 µg/mL |

Anticancer Activity

The anticancer properties of this compound derivatives have been evaluated using various cancer cell lines. Notably, some compounds exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Table 2: Anticancer Activity in Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 10 |

| Compound E | HCT116 (Colorectal Cancer) | 15 |

| Compound F | MCF7 (Breast Cancer) | 12 |

Case Studies

Several case studies have highlighted the utility of this compound in drug development.

Case Study 1: Development of Antimicrobial Agents

In a study focusing on the development of new antimicrobial agents, researchers synthesized a series of derivatives based on this compound. These compounds were screened against a panel of resistant bacterial strains, leading to the identification of several candidates with potent activity against MRSA and other pathogens .

Case Study 2: Anticancer Screening

Another research effort investigated the anticancer potential of this compound using the A549 cell line. The results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may influence biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

Meldrum’s Acid: A structurally related compound used in similar synthetic applications.

Pyridinium Salts: Compounds with similar reactivity and applications in organic synthesis.

Biological Activity

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a cyanomethyl and a carboxylic acid functional group. Its synthesis typically involves reactions such as oxidation and substitution, which allow for the introduction of various functional groups that can enhance biological activity.

2. Biological Activity Overview

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens.

- Anticancer Properties : Research indicates potential anticancer activity, particularly in lung cancer cell lines like A549, where structure-dependent cytotoxicity has been observed .

- Antiviral Effects : Some derivatives of this compound have shown promising antiviral activity against specific viral strains.

The mechanism of action for this compound likely involves interaction with specific molecular targets:

- Enzymatic Interactions : The compound may inhibit certain enzymes involved in cancer proliferation or microbial resistance.

- Cellular Pathways : It may influence pathways related to oxidative stress and apoptosis in cancer cells.

4.1 Anticancer Activity Studies

In a study assessing the anticancer properties of related pyrrolidine derivatives, it was found that compounds with specific structural modifications exhibited significant cytotoxicity against A549 cells. For example:

| Compound | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Cisplatin) | 10 | Standard |

These findings suggest that structural variations can significantly affect the potency of these compounds against cancer cells .

4.2 Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Pseudomonas aeruginosa | TBD |

These results indicate that the compound may offer a viable option for combating antibiotic-resistant bacteria.

Case Study 1: Anticancer Activity

In a controlled study, derivatives of (S)-1-(Cyanomethyl)-5-oxopyrrolidine were tested for their effects on A549 lung adenocarcinoma cells. The treatment led to reduced cell viability compared to untreated controls, suggesting potential as a therapeutic agent in lung cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Klebsiella pneumoniae and Acinetobacter baumannii. The results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option .

6. Conclusion and Future Directions

This compound presents promising biological activities that warrant further investigation. Future research should focus on:

- Detailed mechanistic studies to elucidate its interactions at the molecular level.

- In vivo studies to assess efficacy and safety profiles.

- Development of derivatives with enhanced potency and selectivity for targeted therapies.

Properties

CAS No. |

682773-99-5 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1 |

InChI Key |

UYIVVYOZZPKJEF-YFKPBYRVSA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)CC#N |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.